alpha-Methylcinnamyl acetate

Description

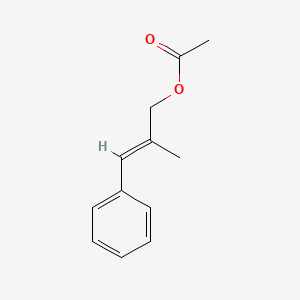

Structure

2D Structure

3D Structure

Properties

CAS No. |

72797-29-6 |

|---|---|

Molecular Formula |

C12H14O2 |

Molecular Weight |

190.24 g/mol |

IUPAC Name |

[(E)-2-methyl-3-phenylprop-2-enyl] acetate |

InChI |

InChI=1S/C12H14O2/c1-10(9-14-11(2)13)8-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3/b10-8+ |

InChI Key |

BWYPZPVVNMYMKA-CSKARUKUSA-N |

Isomeric SMILES |

C/C(=C\C1=CC=CC=C1)/COC(=O)C |

Canonical SMILES |

CC(=CC1=CC=CC=C1)COC(=O)C |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for Alpha Methylcinnamyl Acetate

Established Reaction Pathways for Alpha-Methylcinnamyl Acetate (B1210297) Synthesis

Traditional synthesis of alpha-methylcinnamyl acetate relies on well-documented organic reactions, primarily involving the esterification of the corresponding alcohol or the multi-step preparation from condensation-derived precursors.

Esterification Protocols from Alpha-Methylcinnamyl Alcohol

The most direct route to this compound is the esterification of alpha-methylcinnamyl alcohol. This transformation can be achieved through several protocols, most notably the Fischer-Speier esterification and related methods.

In the classic Fischer esterification, alpha-methylcinnamyl alcohol is reacted with an excess of acetic acid in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.comchemguide.co.uk The reaction is reversible, and to drive the equilibrium towards the product, water is typically removed as it is formed. masterorganicchemistry.com

Alternatively, acetic anhydride can be used as the acetylating agent, often with a base catalyst like pyridine or a solid acid catalyst. This method is generally faster and not reversible, often leading to higher yields. Another approach involves transesterification, where alpha-methylcinnamyl alcohol reacts with an ester like ethyl acetate or vinyl acetate. wikipedia.orgresearchgate.net This reaction is frequently catalyzed by enzymes, particularly lipases, which can offer high selectivity under mild conditions. wikipedia.orgresearchgate.net

Table 1: Comparison of Esterification Methods for Allylic Alcohols

| Method | Acetylating Agent | Typical Catalyst | Key Features |

|---|---|---|---|

| Fischer-Speier Esterification | Acetic Acid | Sulfuric Acid (H₂SO₄) | Reversible reaction; requires removal of water to maximize yield. chemguide.co.ukmasterorganicchemistry.com |

| Acylation | Acetic Anhydride | Pyridine or Acid Catalyst | Generally irreversible and faster than Fischer esterification. chemguide.co.uk |

| Transesterification | Ethyl Acetate / Vinyl Acetate | Lipase (B570770) (e.g., Novozym 435) | Mild, enzyme-catalyzed reaction; can be highly selective. wikipedia.org |

Condensation Chemistry Routes to Alpha-Methylcinnamic Acid Precursors

An indirect but highly versatile route to this compound begins with the synthesis of its precursor, α-methylcinnamic acid. This is commonly achieved through condensation reactions, which build the carbon skeleton of the molecule.

The Knoevenagel-Doebner condensation is a prominent method, involving the reaction of an aromatic aldehyde (e.g., benzaldehyde) with a compound containing an active methylene group, such as methylmalonic acid. rsc.orgacs.org The reaction is typically carried out in the presence of a basic catalyst like pyridine and piperidine, followed by decarboxylation to yield the α,β-unsaturated acid. acs.org The yield of this reaction is influenced by the nature of the alkyl group in the alkylmalonic acid and the substituents on the benzaldehyde. acs.org

Another relevant pathway is the Perkin condensation, where an aromatic aldehyde reacts with an aliphatic acid anhydride, like propionic anhydride, in the presence of its sodium salt to form an α,β-unsaturated acid. youtube.com

More recent modifications of these classic condensations aim for improved efficiency and greener conditions. For instance, α-methylcinnamic acid derivatives have been synthesized by condensing an aromatic aldehyde with succinic anhydride using sodium hydroxide (B78521) as a catalyst under microwave irradiation, offering high yields and operational simplicity. theaic.org

Once α-methylcinnamic acid is obtained, it can be reduced to alpha-methylcinnamyl alcohol, which is then esterified as described in the previous section.

Advanced Synthetic Approaches and Catalytic Systems

Modern synthetic chemistry offers more sophisticated tools for the synthesis of this compound, focusing on stereochemical control and catalytic efficiency.

Stereoselective and Enantioselective Synthesis of this compound Derivatives

Controlling the stereochemistry of the double bond (E/Z isomerism) and creating a specific enantiomer (R/S configuration) at the chiral center are key objectives in advanced synthesis. Enzyme-catalyzed reactions are particularly effective for this purpose. Lipases, such as Novozym 435, can catalyze the transesterification of allylic alcohols with high enantioselectivity in solvent-free systems. wikipedia.org This biocatalytic approach is valued for its mild reaction conditions and environmental compatibility.

Metal-Catalyzed Transformations for Allylic Acetates

Transition metal catalysis provides powerful methods for forming C-O bonds in allylic systems. Palladium-catalyzed reactions are among the most studied for the synthesis of allylic acetates. researchgate.net These reactions often involve the formation of a π-allylpalladium complex, which then reacts with an acetate nucleophile. acs.org The use of transition metals is particularly advantageous for reactions involving unactivated substrates like allylic alcohols, minimizing waste and reaction steps. nih.govrsc.org While many applications use allylic acetates as starting materials for substitution, related methodologies can be adapted for their synthesis.

Table 2: Examples of Metal-Catalyzed Allylic Functionalization

| Metal Catalyst | Substrate Type | Reaction Type | Significance |

|---|---|---|---|

| Palladium (Pd) | Allylic Carbonates/Alcohols | Allylic Substitution | Forms C-C and C-X bonds with high efficiency and selectivity. researchgate.net |

| Ruthenium (Ru) | Allylic Alcohols | Allylation of Thiols | Demonstrates the versatility of metals in activating allylic systems. |

| Indium (In) | Alkyl Acetates | Coupling with Thiosilanes | Effective for thioether synthesis, showcasing substitution on acetates. researchgate.net |

Organocatalytic Methodologies in Chiral this compound Synthesis

Organocatalysis, which uses small, chiral organic molecules as catalysts, has emerged as a powerful strategy for asymmetric synthesis. researchgate.net For the synthesis of chiral this compound, organocatalytic approaches could involve the asymmetric functionalization of related precursors. For example, a chiral amine catalyst could be used for the enantioselective α-alkylation of an aldehyde, which could then be converted into the target molecule.

Cinchona alkaloid derivatives and chiral phosphoric acids are common classes of organocatalysts used in asymmetric reactions, such as biomimetic transaminations to create chiral α-amino esters or N-H insertion reactions. nih.govrsc.org While direct organocatalytic synthesis of this compound is a specialized area, the principles can be applied to create chiral building blocks that lead to the final enantiomerically enriched product. researchgate.net

Optimization of Reaction Efficiency and Process Parameters in Synthesis

The efficient synthesis of this compound, a valuable fragrance ingredient, hinges on the careful optimization of various reaction parameters. While specific research on this exact ester is limited in the public domain, the principles of optimizing esterification and transesterification reactions are well-established and directly applicable. Key parameters that are typically manipulated to maximize yield, reduce reaction time, and improve product purity include catalyst selection and concentration, temperature, molar ratio of reactants, and the use of advanced process technologies.

Methodologies for optimizing organic synthesis have evolved significantly, moving from traditional one-variable-at-a-time experiments to more sophisticated approaches like Response Surface Methodology (RSM) and machine learning algorithms. semanticscholar.orguctm.edu These modern techniques allow for the simultaneous investigation of multiple variables, leading to a more comprehensive understanding of their interactions and a more efficient path to optimal conditions. semanticscholar.orgmdpi.com For the synthesis of esters similar to this compound, studies have shown that parameters such as microwave power, catalyst concentration, reactant molar ratio, and reaction time are critical factors influencing the final conversion rate. uctm.edu

Catalyst Selection and Concentration: The choice of catalyst is paramount in ester synthesis. Traditionally, strong mineral acids like sulfuric acid have been used. However, these can lead to side reactions and environmental concerns. google.com Research into greener alternatives is ongoing, with solid acid catalysts, enzymes (lipases), and phase transfer catalysts showing promise. researchgate.netsemanticscholar.org For instance, in the synthesis of cinnamyl acetate, a structurally related compound, enzymatic catalysis has been explored to improve selectivity and reduce waste. researchgate.net The concentration of the catalyst is another critical variable; an optimal concentration will maximize the reaction rate without leading to unwanted byproducts or complicating purification.

Temperature: Reaction temperature directly influences the rate of esterification. Higher temperatures generally accelerate the reaction, but can also promote decomposition or side reactions, leading to a lower yield of the desired product. For enzymatic syntheses, temperature is even more critical, as temperatures exceeding the enzyme's optimal range can cause denaturation and loss of activity. bibliotekanauki.plresearchgate.net Finding the ideal temperature is a balancing act to achieve a high reaction rate while maintaining product integrity and catalyst stability.

Molar Ratio of Reactants: Esterification is typically an equilibrium reaction. To drive the reaction towards the product side and maximize the conversion of the limiting reactant (often the more expensive alcohol), an excess of the other reactant (the carboxylic acid or its derivative) is commonly used. The optimal molar ratio is determined experimentally to achieve the highest possible yield without incurring excessive costs or creating difficult separation challenges.

Advanced Process Technologies: The adoption of technologies like microwave-assisted synthesis can dramatically reduce reaction times and improve energy efficiency compared to conventional heating methods. uctm.edu Furthermore, autonomous self-optimizing flow reactors represent a cutting-edge approach, combining automation, artificial intelligence, and real-time analytics to rapidly identify optimal reaction parameters and minimize waste. semanticscholar.org

Below is an interactive table summarizing the key process parameters and their typical effects on the synthesis of esters like this compound.

| Parameter | Effect on Reaction | Optimization Goal |

| Catalyst Concentration | Increases reaction rate up to a certain point. | Maximize rate without causing side reactions or purification issues. |

| Temperature | Increases reaction rate; can cause degradation at high levels. | Achieve a high rate while maintaining product and catalyst stability. |

| Reactant Molar Ratio | Shifts equilibrium to favor product formation. | Maximize conversion of the limiting reagent without excessive waste. |

| Reaction Time | Affects the extent of conversion to the final product. | Achieve maximum yield in the shortest possible time to improve throughput. |

Application of Green Chemistry Principles in this compound Production

The production of fine chemicals like this compound is increasingly being scrutinized through the lens of green chemistry. The goal is to design products and processes that minimize the use and generation of hazardous substances, thereby reducing environmental impact and improving safety. fatfinger.iopurkh.com The 12 Principles of Green Chemistry, established by Paul Anastas and John Warner, provide a framework for achieving this sustainability. purkh.comnih.gov

Key Green Chemistry Principles in Practice:

Waste Prevention: This is the cornerstone of green chemistry. skpharmteco.com It is more desirable to prevent waste than to treat it after it has been created. skpharmteco.com This can be achieved by designing syntheses with high atom economy, where the maximum proportion of reactant atoms is incorporated into the final product. Metrics like the E-Factor (mass ratio of waste to product) and Process Mass Intensity (PMI) are used to quantify waste generation and benchmark the "greenness" of a process. skpharmteco.com

Safer Solvents and Auxiliaries: Many traditional organic syntheses rely on volatile and often toxic organic solvents. A key goal of green chemistry is to eliminate or replace these with safer alternatives. nih.gov For ester synthesis, solvent-free conditions are highly desirable and have been successfully implemented for similar compounds, significantly reducing waste and environmental impact. researchgate.netwhiterose.ac.uk When a solvent is necessary, greener options like water, supercritical fluids, or benign alternatives like dimethyl sulfoxide (DMSO) are preferred. semanticscholar.org

Catalysis: The use of catalysts is superior to stoichiometric reagents. Catalysts are used in small amounts and can be recycled and reused, which minimizes waste. nih.gov In the context of this compound synthesis, moving from corrosive mineral acid catalysts to recyclable solid acids or highly specific biocatalysts (enzymes) aligns with this principle. Enzymes, for example, can operate under mild conditions (ambient temperature and pressure) and often eliminate the need for protecting groups, further reducing synthetic steps and waste. researchgate.netnih.gov

Energy Efficiency: Chemical processes should be designed to minimize energy requirements. purkh.comnih.gov This can be achieved by conducting reactions at ambient temperature and pressure whenever possible. The use of alternative energy sources, such as microwaves, can sometimes lead to more energy-efficient processes by significantly shortening reaction times. uctm.edunih.gov Mechanochemistry, where mechanical energy initiates reactions, is another approach that can reduce or eliminate the need for solvents and heating. nih.gov

Use of Renewable Feedstocks: A sustainable chemical industry will increasingly rely on renewable raw materials rather than depletable fossil fuels. nih.gov While the immediate precursors to this compound may be derived from petrochemical sources, green chemistry encourages the development of pathways from biomass. For example, cinnamyl alcohol, a related starting material, can be found in natural sources like cinnamon leaf oil. thegoodscentscompany.com

The table below summarizes the application of these green chemistry principles to the synthesis of this compound.

| Green Chemistry Principle | Application in Synthesis | Benefit |

| Waste Prevention | High-yield reactions, solvent-free synthesis | Lower E-Factor, reduced disposal costs |

| Safer Solvents | Use of water, benign solvents, or no solvent | Reduced environmental impact and worker hazard |

| Catalysis | Employing recyclable solid acids or enzymes (lipases) | Minimized waste, higher selectivity, milder conditions |

| Energy Efficiency | Reactions at ambient temperature, microwave assistance | Lower energy consumption and carbon footprint |

| Renewable Feedstocks | Sourcing precursors from biomass or natural oils | Reduced reliance on fossil fuels, improved sustainability |

By integrating these principles, the production of this compound can be made more efficient, safer, and environmentally benign, aligning with the broader industry shift towards sustainable manufacturing. fatfinger.io

Spectroscopic and Advanced Analytical Characterization of Alpha Methylcinnamyl Acetate

Advanced Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for determining the molecular structure and assessing the purity of alpha-methylcinnamyl acetate (B1210297). Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules. For alpha-methylcinnamyl acetate, both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for confirmation of its structure and analysis of its isomers.

The introduction of a methyl group at the alpha position (the carbon adjacent to the ester oxygen) creates a chiral center, meaning this compound can exist as two enantiomers (R and S). Advanced NMR techniques, often involving chiral derivatizing agents, can be used to distinguish between these stereoisomers.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected chemical shifts for this compound are predicted based on the known spectrum of the related compound cinnamyl acetate and standard chemical shift values. The key differences are the replacement of a methylene signal with a methine signal and the appearance of a new methyl doublet.

Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 7.20 - 7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~ 6.65 | Doublet | 1H | Vinylic proton (=CH-Ph) |

| ~ 6.15 | Doublet of Quartets | 1H | Vinylic proton (-CH=CH-Ph) |

| ~ 5.40 | Quartet | 1H | Methine proton (α-CH) |

| ~ 2.10 | Singlet | 3H | Acetate methyl protons (CH₃-C=O) |

| ~ 1.45 | Doublet | 3H | Alpha-methyl protons (α-CH₃) |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The predicted shifts are based on data from analogous cinnamate (B1238496) esters and phenyl acetates. researchgate.netjcsp.org.pk The presence of the alpha-methyl group introduces a new signal for the methyl carbon and shifts the signal for the alpha-carbon.

Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Carbon Assignment |

|---|---|

| ~ 170.0 | Carbonyl carbon (C=O) |

| ~ 136.0 | Aromatic quaternary carbon (ipso-C) |

| ~ 132.0 | Vinylic methine carbon (=CH-Ph) |

| ~ 128.5 | Aromatic methine carbons (ortho/meta-C) |

| ~ 128.0 | Aromatic methine carbon (para-C) |

| ~ 126.5 | Aromatic methine carbons (ortho/meta-C) |

| ~ 125.0 | Vinylic methine carbon (-CH=) |

| ~ 74.0 | Alpha-methine carbon (α-CH) |

| ~ 21.0 | Acetate methyl carbon (CH₃-C=O) |

| ~ 19.0 | Alpha-methyl carbon (α-CH₃) |

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy: The FTIR spectrum of this compound is expected to be dominated by absorptions from the ester functional group, the carbon-carbon double bond, and the aromatic ring. Data from similar cinnamyl esters show characteristic peaks for these groups. sciepub.com The strong carbonyl (C=O) stretch is particularly prominent.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds. The C=C bonds of the vinyl group and the aromatic ring are expected to produce strong signals in the Raman spectrum.

Characteristic Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~ 3030 | C-H Stretch | Aromatic & Vinylic |

| ~ 2980 | C-H Stretch | Aliphatic (CH₃) |

| ~ 1740 | C=O Stretch | Ester (Carbonyl) |

| ~ 1650 | C=C Stretch | Vinylic |

| ~ 1600, 1495, 1450 | C=C Stretch | Aromatic Ring |

| ~ 1230 | C-O Stretch | Ester |

| ~ 970 | =C-H Bend (Out-of-plane) | trans-Alkene |

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

For this compound (C₁₂H₁₄O₂), the molecular weight is 190.24 g/mol . In electron ionization mass spectrometry (EI-MS), the molecule will form a molecular ion (M⁺˙) at m/z 190. This ion is energetically unstable and will break apart into smaller, characteristic fragment ions. chemguide.co.uk The fragmentation of esters often involves cleavage alpha to the carbonyl group and loss of the alkoxy group. libretexts.orgmsu.edu

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Description |

|---|---|---|

| 190 | [C₁₂H₁₄O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 147 | [C₁₀H₁₁O]⁺ | Loss of acetyl radical (•COCH₃) |

| 131 | [C₁₀H₁₁]⁺ | Loss of acetic acid (CH₃COOH) |

| 117 | [C₉H₉]⁺ | Cinnamyl cation |

| 91 | [C₇H₇]⁺ | Tropylium cation |

| 43 | [CH₃CO]⁺ | Acetyl cation (often the base peak) |

Chromatographic Separation Methods for this compound and Related Compounds

Chromatography is essential for separating this compound from complex mixtures, such as reaction byproducts or essential oil extracts, and for quantifying its purity.

Gas chromatography is the premier technique for the analysis of volatile and semi-volatile compounds like those found in flavors and fragrances. coresta.org When coupled with a mass spectrometer (GC-MS), it allows for both separation and identification of the components in a mixture.

This compound can be effectively analyzed using a non-polar or mid-polarity capillary column. The retention time is a key parameter for identification, which can be standardized using Kovats retention indices for inter-laboratory comparison. rsc.org

Typical GC-MS Parameters for this compound Analysis

| Parameter | Typical Value / Condition |

|---|---|

| Column | 5% Phenyl Methylpolysiloxane (e.g., DB-5, HP-5MS) |

| 30 m length x 0.25 mm I.D. x 0.25 µm film thickness | |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split (e.g., 30:1 ratio) |

| Inlet Temperature | 250 - 280 °C |

| Oven Program | Example: 60 °C hold for 2 min, ramp at 10 °C/min to 280 °C |

| MS Detector | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40 - 400 |

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the purity assessment and quantitative analysis of compounds that may not be sufficiently volatile for GC or when high precision is required. For this compound, a reversed-phase HPLC method is most suitable.

This method separates compounds based on their hydrophobicity. The strong UV absorbance of the aromatic ring in this compound allows for sensitive detection using a UV-Vis or Photodiode Array (PDA) detector. This technique is ideal for determining the percentage purity of a sample by comparing the area of the main peak to the area of any impurity peaks.

Typical HPLC Parameters for this compound Analysis

| Parameter | Typical Value / Condition |

|---|---|

| Column | C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | Water (with optional 0.1% formic or acetic acid) |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution Mode | Gradient (e.g., 50% B to 100% B over 20 minutes) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~254 nm |

| Column Temperature | 25 - 40 °C |

Methodological Approaches to Resolving Spectral Data Interpretation Contradictions

The structural similarity among this compound derivatives and other cinnamyl esters presents significant challenges for spectral interpretation. Contradictions or ambiguities in data from techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are common. Methodological approaches to resolve these issues often involve the combined use of multiple analytical techniques and advanced data processing.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for structural elucidation, but overlapping signals and complex splitting patterns can lead to misinterpretation, especially with structurally similar isomers. libretexts.orgresearchgate.net

A key methodological approach is the use of multiple NMR experiments to differentiate signals. For instance, Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) can be used in conjunction with a standard ¹³C NMR spectrum to distinguish between CH, CH₂, and CH₃ groups, helping to resolve ambiguities in carbon signal assignments.

For closely related cinnamyl esters, such as cinnamyl acetate, propionate, and butyrate, quantitative ¹H NMR (qNMR) offers a solution. By identifying unique, well-resolved proton resonances for each compound, their relative concentrations in a mixture can be determined. For example, the distinct chemical shifts of the methyl protons in the acetate, propionate, and butyrate chains allow for their differentiation and quantification. This approach establishes a strong, linear correlation between gravimetrically prepared concentrations and those determined by NMR, confirming its validity.

| Compound | Functional Group | Proton Resonance (δ ppm) | Multiplicity |

|---|---|---|---|

| Cinnamyl Acetate | -OCOCH₃ | ~1.95 | Singlet (s) |

| Cinnamyl Propionate | -CH₂CH₃ | ~1.07 | Triplet (t) |

| Cinnamyl Butyrate | -CH₂CH₂CH₃ | ~0.88 | Triplet (t) |

Combined Spectroscopic Techniques

Another robust strategy is to combine data from different spectroscopic methods. For example, Fourier-Transform Infrared (FTIR) spectroscopy can complement NMR data. While NMR provides detailed information about the carbon-hydrogen framework, FTIR is sensitive to functional groups. Unique peaks in the fingerprint region of an FTIR spectrum can be used to distinguish between very similar cinnamyl esters.

Similarly, Raman spectroscopy, when combined with other techniques, can help elucidate the three-dimensional structures of cinnamic acid isomers by providing information on molecular vibrations and functional group interactions, such as hydrogen bonding and π-stacking. nih.gov

Advanced Mass Spectrometry (MS) Techniques

Standard MS may struggle to differentiate isomers as they can have the same mass-to-charge ratio. plu.mx Advanced MS techniques, such as tandem MS (MS/MS) combined with chemometric analysis or ion mobility-mass spectrometry, can provide solutions. These methods can separate isomers based on their different fragmentation patterns or their different shapes and sizes (collisional cross-sections), allowing for their unambiguous identification even in complex mixtures. plu.mxnih.gov

By systematically applying these combined methodological approaches, researchers can overcome the inherent challenges of interpreting spectral data for closely related this compound derivatives, leading to accurate structural characterization.

Reactivity, Chemical Transformations, and Derivative Chemistry of Alpha Methylcinnamyl Acetate

Investigation of Fundamental Chemical Reactivity

The fundamental reactivity of alpha-methylcinnamyl acetate (B1210297) is dictated by its primary functional groups: the ester moiety and the cinnamyl carbon-carbon double bond.

The ester group is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield an alcohol and a carboxylic acid. In the case of alpha-methylcinnamyl acetate, this would result in alpha-methylcinnamyl alcohol and acetic acid.

Enzymatic and Chemical Hydrolysis: Cinnamyl esters are known to be hydrolyzed to cinnamyl alcohol by carboxylesterases, a group of enzymes prevalent in most body tissues. wikipedia.org The reverse reaction, enzymatic esterification or transesterification, is also well-documented and is often catalyzed by lipases. wikipedia.orgresearchgate.net The stability of the ester is also influenced by physical conditions; for instance, esters may hydrolyze to their corresponding acids under the effect of heat. scentree.co

The synthesis of cinnamyl acetate via lipase-catalyzed transesterification has been studied, achieving high conversion rates. The stability and activity of the enzymes used are crucial for the reaction's efficiency. researchgate.net For example, a mutant lipase (B570770) (Q78Y/G119A) demonstrated a conversion rate of 99.40% for cinnamyl acetate synthesis at 60 °C. researchgate.net

Kinetic Principles: While specific kinetic data for this compound hydrolysis is not readily available, studies on analogous esters provide insight into the expected mechanism. The hydrolysis of esters like alpha-naphthyl acetate has been shown to follow pseudo-first-order kinetics. nih.gov Such reactions are typically catalyzed by both hydronium (acid-catalyzed) and hydroxyl (base-catalyzed) ions. researchgate.net The rate of hydrolysis is pH-dependent, and kinetic models can be used to determine micellar rate constants and binding constants in the presence of surfactants. nih.gov

| Factor | Description | Relevance to this compound | Source |

|---|---|---|---|

| pH | Hydrolysis is catalyzed by both acid (H₃O⁺) and base (OH⁻). Reaction rates are typically minimal at a neutral pH. | The stability of the ester bond is expected to be lowest in strongly acidic or basic conditions. | researchgate.net |

| Temperature | Increased temperature generally accelerates the rate of hydrolysis. | The compound may degrade to alpha-methylcinnamyl alcohol and acetic acid upon heating. scentree.co | scentree.co |

| Enzymes | Esterases and lipases can efficiently catalyze both the hydrolysis and synthesis of the ester bond. wikipedia.org | Biocatalytic routes can be employed for both its synthesis and degradation. | wikipedia.orgresearchgate.net |

The conjugated carbon-carbon double bond in the cinnamyl structure is a key site for various addition and coupling reactions.

Addition Reactions: The double bond in cinnamyl derivatives can undergo addition reactions. For example, the addition of dinitrogen trioxide to cinnamyl acetate has been utilized as an intermediate step in the synthesis of chloramphenicol. wikipedia.org However, the reactivity of the double bond towards certain nucleophiles can be surprisingly low. Studies on cinnamoyl esters have shown a lack of reactivity in uncatalyzed thia-Michael additions with thiols. nih.govresearchgate.net This has been attributed to the loss of conjugation that would occur upon formation of the adduct, making the reaction less favorable. nih.govresearchgate.net

Palladium-Catalyzed Reactions: The double bond is reactive under transition metal catalysis. Palladium-catalyzed reactions are particularly notable. For instance, the dimerization of cinnamyl acetate has been reported, showcasing a method to form new carbon-carbon bonds. thegoodscentscompany.com Furthermore, an oxidative Heck coupling between arenes and allyl esters, including cinnamyl acetate, demonstrates that the double bond can participate in C-H activation and alkenylation reactions. acs.orgdiva-portal.org

Synthetic Pathways to Novel this compound Derivatives

The synthesis of novel derivatives can be achieved by modifying the aromatic ring, the cinnamyl side chain, or the acetate functional group.

A powerful method for creating derivatives involves the direct C-H activation of aromatic compounds. An efficient, biomimetic aerobic oxidative dehydrogenative alkenylation allows for the coupling of various arenes with allyl esters. acs.orgdiva-portal.org This palladium-catalyzed reaction proceeds under an oxygen atmosphere and can tolerate a wide range of functional groups on the aromatic partner, including methyl, chloro, bromo, and fluoro substituents. diva-portal.org This strategy could be adapted to synthesize a library of this compound derivatives with diverse substitutions on the phenyl ring.

| Reaction Type | Key Reagents | Potential Modification Site | Source |

|---|---|---|---|

| Dehydrogenative Heck Reaction | Arene, Allyl Ester, Pd(OAc)₂, O₂ | Aromatic Ring | acs.orgdiva-portal.org |

| Dimerization | Cinnamyl Acetate, Pd Catalyst | Cinnamyl Chain | thegoodscentscompany.com |

The acetate group can be readily modified, primarily through esterification and transesterification reactions.

Transesterification: This process involves exchanging the acetyl group with a different acyl group. Lipase-catalyzed transesterification is a common method. For example, cinnamyl acetate can be synthesized by reacting cinnamyl alcohol with vinyl acetate or ethyl acetate in the presence of an enzyme like Novozym 435 in a solvent-free system. wikipedia.org By substituting vinyl acetate with other vinyl esters, a variety of different alpha-methylcinnamyl esters could be produced.

Non-Enzymatic Esterification: Chemical synthesis provides an alternative route. Cinnamyl acetate can be formed via the reaction of cinnamyl bromide with sodium acetate, using a phase transfer catalyst. wikipedia.orgresearchgate.net This solid-liquid phase transfer catalysis could be generalized by using different sodium carboxylates to introduce a wide range of ester functionalities in place of the acetate group. researchgate.net Additionally, direct esterification of the corresponding alcohol (alpha-methylcinnamyl alcohol) with a carboxylic acid or acid anhydride, often catalyzed by a strong acid, is a fundamental method for forming the ester bond. scentree.co

Mechanistic Insights into this compound Transformations

Understanding the reaction mechanisms is crucial for controlling the outcomes of chemical transformations.

Ester Hydrolysis Mechanism: The hydrolysis of the ester moiety is expected to proceed via a classical nucleophilic acyl substitution mechanism. In acid-catalyzed hydrolysis, the carbonyl oxygen is protonated, activating the carbonyl carbon for nucleophilic attack by water. In base-catalyzed hydrolysis (saponification), a hydroxide (B78521) ion directly attacks the carbonyl carbon. Both pathways involve the formation of a tetrahedral intermediate. Enzymatic hydrolysis by lipases or esterases also proceeds through a similar mechanism but involves the formation of an acyl-enzyme intermediate. wikipedia.org

Mechanism of C=C Bond Reactions: For the palladium-catalyzed dehydrogenative Heck reaction, the mechanism is complex, involving a catalytic cycle that typically includes C-H activation of the arene, coordination of the alkene (the cinnamyl double bond), migratory insertion, and subsequent elimination steps to regenerate the active catalyst. diva-portal.org

Mechanistic investigations into the reduction of the related compound, cinnamaldehyde (B126680), by lithium aluminum hydride (LAH) provide valuable insights into the relative reactivity of the functional groups. ic.ac.uk Computational studies show that hydride attack occurs preferentially at the carbonyl carbon (1,2-addition) rather than at the end of the conjugated system (1,4-addition). ic.ac.uk The subsequent reduction of the carbon-carbon double bond has a much higher activation energy, explaining why the C=O group is typically reduced selectively unless a large excess of the reducing agent is used. ic.ac.uk This suggests that in this compound, the double bond would be less reactive towards nucleophilic reducing agents compared to a carbonyl group.

Studies on Nucleophilic Substitution and Addition Mechanisms

This compound possesses two primary electrophilic sites: the carbonyl carbon of the acetate group and the β-carbon of the α,β-unsaturated system. wikipedia.org This dual reactivity allows the compound to undergo both nucleophilic acyl substitution and nucleophilic conjugate addition, with the reaction pathway often determined by the nature of the nucleophile and the reaction conditions.

Nucleophilic Acyl Substitution: Consistent with the behavior of esters, the carbonyl carbon of this compound is electrophilic and can be attacked by nucleophiles. This reaction proceeds via a characteristic nucleophilic acyl substitution mechanism, which involves a two-step addition-elimination process. masterorganicchemistry.comlibretexts.org

Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond of the carbonyl group and forming a tetrahedral alkoxide intermediate. libretexts.org

Elimination of Leaving Group: The tetrahedral intermediate is transient. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond, concurrently expelling the acetate group as the leaving group. masterorganicchemistry.com

A classic example of this reaction is base-catalyzed hydrolysis (saponification). In this transformation, a hydroxide ion acts as the nucleophile, attacking the carbonyl carbon to ultimately yield α-methylcinnamyl alcohol and an acetate salt after an acid-base reaction between the intermediate carboxylic acid and the base.

Nucleophilic Conjugate Addition (Michael Addition): The presence of a carbon-carbon double bond conjugated with the ester's carbonyl group makes the β-carbon electrophilic. wikipedia.org This allows for a 1,4-addition reaction, commonly known as the Michael addition. masterorganicchemistry.com The electron-withdrawing effect of the ester group polarizes the alkene, rendering the β-carbon susceptible to attack by soft nucleophiles, such as enolates or organocuprates. masterorganicchemistry.comuomosul.edu.iq

The mechanism involves:

Nucleophilic Attack: The nucleophile adds to the β-carbon.

Enolate Formation: The π-electrons from the double bond shift onto the α-carbon, and the carbonyl π-electrons move to the oxygen atom, forming a resonance-stabilized enolate intermediate. masterorganicchemistry.com

Protonation: The enolate is subsequently protonated, typically during an aqueous workup, at the α-carbon to yield the final saturated product.

Research indicates that methyl substitution on the vinyl carbons of α,β-unsaturated carbonyl compounds can diminish reactivity towards Michael addition compared to unsubstituted analogues. researchgate.net

| Feature | Nucleophilic Acyl Substitution | Nucleophilic Conjugate (Michael) Addition |

|---|---|---|

| Reaction Type | Substitution at the carbonyl group | 1,4-Addition across the conjugated system |

| Electrophilic Site | Carbonyl Carbon (C=O) | β-Carbon of the C=C double bond |

| Key Intermediate | Tetrahedral Alkoxide Intermediate | Resonance-Stabilized Enolate |

| Typical Nucleophiles | Hydroxide, Alkoxides, Amines | Organocuprates, Enolates, Thiolates |

| Product Structure | The acetate group is replaced by the nucleophile | The nucleophile adds to the β-carbon, saturating the C=C bond |

Stereochemical Control in Derivative Formation

When this compound undergoes addition reactions, particularly Michael additions, new stereocenters can be generated at the α- and β-positions. The control of the stereochemical outcome of these transformations is a critical aspect of its derivative chemistry, aiming for the selective formation of a single stereoisomer.

The stereoselectivity of nucleophilic attack on the double bond is primarily influenced by the steric and electronic properties of the existing substituents on the molecule. The planar nature of the double bond presents two distinct faces for nucleophilic attack (Re and Si faces). The existing groups on the substrate create a biased environment that can favor attack from one face over the other, leading to a diastereoselective reaction.

Key factors influencing stereochemical control include:

The α-Methyl Group: This group plays a crucial role in directing the incoming nucleophile. Its steric bulk can effectively shield one face of the double bond, forcing the nucleophile to approach from the less hindered side. This principle is fundamental in many asymmetric syntheses.

The β-Phenyl Group: As a large, sterically demanding substituent, the phenyl group significantly influences the rotational conformation of the molecule in the transition state. To minimize steric strain, the molecule adopts a conformation that presents one face of the alkene more favorably to the attacking nucleophile.

Reaction Conditions: The choice of solvent, temperature, and Lewis acid catalyst can influence the geometry and stability of the transition state, thereby affecting the diastereomeric ratio of the products.

Studies on analogous systems, such as the aza-Michael reaction of chiral α-methylbenzylamines with α,β-unsaturated carbonyl compounds like trans-cinnamaldehyde, demonstrate that high levels of diastereoselectivity (ranging from 52% to 98%) can be achieved. thieme-connect.deresearchgate.net Theoretical investigations of these reactions show that the formation of the major diastereomer results from the nucleophile attacking the more accessible Re face of the double bond, leading to the thermodynamically more stable product. thieme-connect.deresearchgate.net These findings provide a model for predicting and controlling the stereochemistry in derivatives of this compound. The transition state is highly organized, often compared to a chair-like conformation, to minimize destabilizing steric interactions, such as 1,3-diaxial strain, which dictates the facial selectivity of the reaction. harvard.edu

| Factor | Effect on Stereoselectivity | Underlying Principle |

|---|---|---|

| α-Methyl Substituent | Directs nucleophilic attack to the opposite face of the double bond. | Steric hindrance; shields one prochiral face of the alkene. |

| β-Phenyl Substituent | Influences the preferred conformation in the transition state to minimize steric strain. | A-strain and minimization of non-bonded interactions. |

| Chiral Nucleophile/Auxiliary | Induces facial selectivity by creating diastereomeric transition states with different energy levels. | The inherent chirality of the reagent favors one pathway over the other. |

| Lewis Acid Catalysts | Can chelate with the carbonyl oxygen, locking the conformation and enhancing facial bias. | Formation of a more rigid, organized transition state. |

Biological and Biochemical Research of Alpha Methylcinnamyl Acetate

In Vitro Investigations of Biological Activities and Mechanisms

Enzymatic Biotransformation Studies and Substrate Specificity

The biotransformation of cinnamyl esters, including alpha-methylcinnamyl acetate (B1210297), is a significant area of research, particularly in the context of green chemistry and the synthesis of flavor and fragrance compounds. Enzymes, such as lipases and esterases, are pivotal in these transformations.

After intestinal absorption, cinnamyl esters are primarily hydrolyzed to cinnamyl alcohol by carboxylesterases, with A-esterases being the most prominent enzymes in this group, found predominantly in hepatocytes wikipedia.org. This initial hydrolysis is a critical step in the metabolism of these compounds.

The enzymatic synthesis of the closely related cinnamyl acetate has been extensively studied, providing insights applicable to alpha-methylcinnamyl acetate. Lipase-catalyzed transesterification is a common method for its synthesis. In a solvent-free system, cinnamyl acetate can be synthesized from cinnamyl alcohol and an acyl donor like vinyl acetate or ethyl acetate, catalyzed by enzymes such as Novozym 435, a lipase (B570770) from Candida antarctica nih.govnih.gov. The use of ultrasound has been shown to enhance the rate of this enzymatic synthesis, reducing the reaction time significantly nih.gov.

Kinetic studies of lipase-catalyzed cinnamyl acetate synthesis have revealed that the reaction often follows a Ping-Pong Bi-Bi mechanism. This mechanism involves the formation of an enzyme-acyl intermediate, followed by the reaction with the alcohol to produce the final ester. Research has also indicated that the alcohol substrate, in this case, cinnamyl alcohol, can exhibit an inhibitory effect on the lipase nih.gov.

Esterases from various microbial sources have also been explored for the synthesis of cinnamyl acetate. A novel esterase from Geobacillus subterraneus has been expressed in E. coli and utilized as a whole-cell biocatalyst for the production of cinnamyl acetate through transesterification nih.gov. Similarly, an esterase from the genomic DNA library of Acinetobacter hemolyticus has demonstrated high transesterification activity for cinnamyl acetate synthesis in nonaqueous systems figshare.com.

The substrate specificity of these enzymes is a key factor in their application. While detailed studies specifically on this compound are less common, the research on cinnamyl acetate provides a strong foundation for understanding the enzymatic processes it would undergo. The presence of the alpha-methyl group is expected to influence the binding and catalytic efficiency of the enzymes due to steric effects near the reaction center.

| Enzyme | Source Organism | Reaction Type | Key Findings |

| Novozym 435 (Lipase) | Candida antarctica | Transesterification | Efficiently catalyzes the synthesis of cinnamyl acetate; follows a Ping-Pong Bi-Bi mechanism with substrate inhibition by cinnamyl alcohol nih.gov. |

| Esterase | Geobacillus subterraneus | Transesterification | A novel methanol-stable esterase used as a whole-cell biocatalyst for cinnamyl acetate synthesis nih.gov. |

| Esterase (EstK1) | Acinetobacter hemolyticus | Transesterification | High activity in nonaqueous systems for the production of cinnamyl acetate figshare.com. |

Molecular Mechanisms of Antifungal Activity of Alpha-Methylcinnamic Acid Analogs

Research into the antifungal properties of alpha-methylcinnamic acid analogs has revealed multifaceted molecular mechanisms. These compounds have shown the potential to act as chemosensitizers, augmenting the efficacy of conventional antifungal drugs.

One of the primary targets of these analogs is the fungal cell wall. The disruption of the cell wall is a critical strategy for antifungal intervention nih.gov. Studies have shown that certain cinnamic acid derivatives, including 4-chloro-α-methylcinnamic acid and 4-methylcinnamic acid, exhibit potent antifungal activity against mutants of Saccharomyces cerevisiae with defects in the cell wall integrity pathway, which is regulated by the mitogen-activated protein kinase (MAPK) system nih.govnih.gov.

These compounds can also interfere with the fungal antioxidant system. It is speculated that analogs like 4-chloro-α-methylcinnamic acid act as redox cyclers, disrupting cellular redox homeostasis and targeting the antioxidant MAPK pathway nih.gov. This dual mechanism of interfering with both cell wall integrity and the antioxidant system enhances their antifungal efficacy.

Furthermore, some cinnamic acid derivatives have been found to directly interact with ergosterol, a vital component of the fungal plasma membrane, leading to membrane disruption researchgate.net. This interaction represents another key aspect of their antifungal action.

Interaction with Cellular Pathways (e.g., impact on cell wall integrity, oxidative stress response)

The interaction of alpha-methylcinnamic acid analogs with cellular pathways is central to their biological effects. As mentioned, the cell wall integrity pathway is a significant target. Mutants of S. cerevisiae lacking key components of the MAPK cascade, such as slt2Δ and bck1Δ, show high susceptibility to these compounds, indicating that the antifungal action is at least partially mediated through the disruption of this signaling pathway nih.govnih.gov.

The oxidative stress response pathway is another critical cellular system affected by these analogs. Natural phenolic compounds and their analogs are known to inhibit fungal growth by disrupting cellular redox homeostasis nih.gov. By targeting the antioxidant system, compounds like 4-chloro-α-methylcinnamic acid can overcome the tolerance of some fungal strains to other antifungal agents, such as fludioxonil (B1672872), which itself acts by overstimulating the antioxidant MAPK signaling system nih.govnih.govnih.gov.

Research on cinnamaldehyde (B126680), a related compound, has shown that it can attenuate oxidative stress in mice by affecting the NRF2 and HO-1 mRNA levels abcam.com. While this is an in vivo study, it provides a plausible mechanism for how cinnamyl derivatives might modulate oxidative stress responses at a cellular level.

Structure-Activity Relationship (SAR) Studies for this compound Analogs in Biological Systems

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for designing more potent and selective molecules. For alpha-methylcinnamic acid analogs, SAR studies have provided valuable insights into their antifungal properties.

Research on a series of cinnamic acid derivatives has revealed that the nature and position of substituents on the aromatic ring are critical for their antifungal efficacy. For instance, in a study of thirty-three cinnamic acid derivatives, 4-chloro-α-methylcinnamic acid and 4-methylcinnamic acid were found to have the highest activity against cell wall mutants of S. cerevisiae nih.govnih.gov. This highlights the importance of the para-substitution on the phenyl ring.

The study also revealed that a methyl group at the para position was significant for overcoming the tolerance of certain fungal mutants, suggesting that this substitution pattern is favorable for effective fungal control nih.govnih.gov. The deoxygenation of a 4-methoxy group to a 4-methyl group in one analog was shown to overcome the tolerance of a glutathione (B108866) reductase mutant, further emphasizing the subtle structural features that govern biological activity nih.govnih.gov.

The presence of the alpha-methyl group itself is a key structural feature. While detailed SAR studies focusing solely on the variation of this group are limited in the provided context, its presence likely influences the molecule's conformation and interaction with biological targets.

| Compound | Key Structural Feature | Biological Activity |

| 4-chloro-α-methylcinnamic acid | Para-chloro and alpha-methyl substitution | High antifungal activity against cell wall mutants; overcomes fludioxonil tolerance nih.govnih.govnih.gov. |

| 4-methylcinnamic acid | Para-methyl substitution | High antifungal activity against cell wall mutants; overcomes tolerance of glutathione reductase mutants nih.govnih.govnih.gov. |

| 4-methoxycinnamic acid | Para-methoxy substitution | Less effective against certain tolerant fungal strains compared to its deoxygenated counterpart nih.govnih.gov. |

Research on Enzymatic Sensing Methods for this compound

The development of enzymatic sensing methods for the detection of specific compounds is a rapidly growing field. For this compound, an enzymatic sensor could be based on the detection of one of its hydrolysis products, namely alpha-methylcinnamyl alcohol or acetate.

Given that the hydrolysis of this compound releases acetate, enzyme-coupled assays designed to detect acetate could be adapted for this purpose. Several commercial kits and research methods exist for the sensitive detection of acetate. These assays typically involve a series of enzymatic reactions that couple the presence of acetate to the production of a detectable signal, such as a change in absorbance or fluorescence nih.govabcam.combioassaysys.comapexbt.com.

For example, one common method involves the conversion of acetate to acetyl-CoA by acetyl-CoA synthetase. The acetyl-CoA then reacts with oxaloacetate in a reaction catalyzed by citrate (B86180) synthase. The consumption of oxaloacetate shifts the equilibrium of the malate (B86768) dehydrogenase reaction, leading to the conversion of NAD+ to NADH, which can be monitored spectrophotometrically or fluorometrically nih.gov.

An enzymatic biosensor for this compound could be constructed by immobilizing an esterase on an electrode. The enzymatic hydrolysis of the substrate would produce acetate, which could then be detected by a secondary enzyme system co-immobilized on the electrode, leading to an electrochemical signal. While specific research on an enzymatic sensor for this compound was not found, the principles of biosensor design and the availability of acetate detection methods provide a clear pathway for the development of such a sensor.

| Analyte | Sensing Principle | Detection Method |

| Acetate | Enzyme-coupled reactions leading to NADH production | Colorimetric or Fluorometric nih.govabcam.combioassaysys.comapexbt.com. |

| This compound (Hypothetical) | Immobilized esterase for hydrolysis, followed by detection of acetate | Electrochemical or Optical |

Environmental Fate and Degradation Research of Alpha Methylcinnamyl Acetate

Abiotic Degradation Pathways and Environmental Persistence

Abiotic degradation encompasses the chemical transformation of a compound without the involvement of biological organisms. For alpha-Methylcinnamyl acetate (B1210297), the primary abiotic degradation pathways are hydrolysis and photodegradation.

Table 1: Predicted Hydrolytic Degradation Products of alpha-Methylcinnamyl Acetate

| Precursor Compound | Degradation Process | Resulting Products |

|---|---|---|

| This compound | Hydrolysis | alpha-Methylcinnamyl alcohol |

Note: This table is based on general chemical principles of ester hydrolysis.

Photodegradation involves the breakdown of chemical compounds by light energy, particularly ultraviolet (UV) radiation from sunlight. Fragrance molecules, including cinnamyl derivatives, can be susceptible to photodegradation in the atmosphere and surface waters. The photodegradation of the related compound, cinnamyl alcohol, has been shown to produce several products, including cinnamaldehyde (B126680), benzaldehyde, and cinnamic acid, through reactions with photochemically generated reactive oxygen species. nih.gov It is plausible that this compound undergoes similar transformations, initiated by the absorption of UV radiation, leading to the cleavage of the ester bond and subsequent oxidation of the resulting alcohol. The rate and extent of photodegradation would depend on factors such as the intensity of solar radiation, the presence of photosensitizing substances in the environment, and the specific environmental matrix.

Biotic Degradation Mechanisms and Microbial Dynamics

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. This is a crucial pathway for the environmental removal of many organic compounds.

The initial and key step in the biodegradation of this compound is likely the enzymatic hydrolysis of the ester bond, a process known as deacetylation. This reaction is catalyzed by esterase enzymes, which are ubiquitous in various microorganisms. The deacetylation of this compound would yield alpha-methylcinnamyl alcohol and acetate. The presence of an alpha-methyl group can influence the rate of this enzymatic hydrolysis. viu.ca

Following the initial hydrolysis, the resulting products, alpha-methylcinnamyl alcohol and acetate, can be further metabolized by microorganisms. Acetate is a readily biodegradable substance that can be utilized by a wide range of bacteria and fungi as a carbon and energy source, ultimately being mineralized to carbon dioxide and water. nih.gov The degradation of the cinnamyl portion of the molecule, alpha-methylcinnamyl alcohol, would likely proceed through oxidation to the corresponding aldehyde and then to cinnamic acid derivatives, which can then enter central metabolic pathways. Studies on the microbial degradation of cinnamic acid have identified pathways involving beta-oxidation and ring cleavage. researchgate.net Various bacterial strains, including those from the genera Pseudomonas and Stenotrophomonas, have been shown to degrade cinnamic acid and related compounds.

Table 2: Key Microbial Processes in the Biodegradation of this compound

| Degradation Step | Enzyme Class Involved | Potential Microbial Genera | Resulting Metabolites |

|---|---|---|---|

| Deacetylation | Esterases | Widespread in bacteria and fungi | alpha-Methylcinnamyl alcohol, Acetate |

| Acetate Metabolism | Various | Widespread in bacteria and fungi | Carbon dioxide, Water |

| Alcohol Oxidation | Alcohol Dehydrogenases | Pseudomonas, Stenotrophomonas | alpha-Methylcinnamaldehyde |

| Aldehyde Oxidation | Aldehyde Dehydrogenases | Pseudomonas, Stenotrophomonas | alpha-Methylcinnamic acid |

Note: This table is based on established biodegradation pathways for analogous compounds.

Environmental Mobility and Distribution Studies (focused on the compound's behavior)

The environmental mobility of a chemical compound determines its potential to move between different environmental compartments, such as from soil to water. A key parameter used to predict the mobility of organic compounds in soil and sediment is the soil organic carbon-water (B12546825) partition coefficient (Koc). A low Koc value indicates high mobility, while a high Koc value suggests the compound is more likely to adsorb to soil and sediment particles and be less mobile.

While an experimentally determined Koc value for this compound is not available, its mobility can be qualitatively assessed based on its physicochemical properties. The mobility of a substance in soil is influenced by its water solubility and its octanol-water partition coefficient (Kow), which is a measure of its hydrophobicity. ecetoc.org Compounds with higher water solubility and lower Kow values tend to be more mobile in soil. The classification of soil mobility based on Koc values is presented in the table below.

Table 3: Soil Mobility Classification Based on Soil Adsorption Coefficient (Koc)

| Koc Range | Mobility Class |

|---|---|

| 0 - 50 | Very high |

| 50 - 150 | High |

| 150 - 500 | Medium |

| 500 - 2000 | Low |

| 2000 - 5000 | Slightly mobile |

Source: Adapted from McCall et al. classification scheme. chemsafetypro.com

Given that this compound is an ester with some degree of hydrophobicity, it is expected to have a moderate to low mobility in soil. However, without a measured Koc value, this remains a qualitative prediction.

Strategies for Enhancing Biodegradation of Cinnamyl Acetate-Based Materials

The enhancement of the biodegradation of materials containing cinnamyl acetate and its derivatives is an area of ongoing research, driven by the need to develop more environmentally sustainable products. Strategies to improve the breakdown of these materials primarily focus on increasing their susceptibility to microbial and enzymatic attack. These approaches can be broadly categorized into pretreatment methods and the optimization of environmental conditions.

Pretreatment of cinnamyl acetate-based materials can significantly accelerate their biodegradation. Physical methods, such as exposure to ultraviolet (UV) irradiation or heat, can initiate the breakdown of the polymer matrix, creating smaller, more accessible molecules for microorganisms. Chemical pretreatments, including the use of acids, bases, or oxidizing agents, can also increase the hydrophilicity of the material, promoting microbial colonization and enzymatic hydrolysis.

Another key strategy involves the direct application of specific enzymes or microbial consortia. The ester linkages in cinnamyl acetate and related compounds are susceptible to hydrolysis by esterases and lipases. wikipedia.org The introduction of microorganisms known to produce these enzymes can significantly enhance the rate of degradation. Research into the biodegradation of other aromatic-aliphatic polyesters has identified thermophilic actinomycetes, such as Thermomonospora fusca, as potent degraders of polymers containing aromatic structures. nih.gov This suggests that similar microorganisms could be effective in breaking down cinnamyl acetate-based materials.

Below are interactive data tables summarizing research findings relevant to the degradation of cinnamyl acetate and related compounds.

Table 1: Factors Influencing the Photodegradation of Cinnamic Acid

| Factor | Observation | Reference |

| pH | The rate of photodegradation decreases as the pH increases. | researchgate.net |

| Vehicle | Emulsions provide the most significant protective effect against photodegradation, while liposomes offer the least protection. | researchgate.net |

| Catalyst | The presence of TiO2 and Fe-TiO2 catalysts, along with oxidizing agents like O2, O3, and H2O2, enhances the photodegradation of cinnamic acid. | davidpublisher.com |

Table 2: Relevant Enzymes and Microorganisms in the Degradation of Aromatic Esters

| Organism/Enzyme | Relevance | Reference |

| Carboxylesterases (A-esterases) | These enzymes are responsible for the initial hydrolysis of cinnamyl esters to cinnamyl alcohol in metabolic processes. | wikipedia.org |

| Thermomonospora fusca | This thermophilic actinomycete has been shown to degrade aromatic-aliphatic copolyesters, suggesting its potential for degrading cinnamyl acetate-based materials. | nih.gov |

| Esterases and Lipases | These classes of enzymes are capable of hydrolyzing the ester bonds present in cinnamyl acetate and other aromatic esters. | wikipedia.orgdaneshyari.com |

Advanced Research on Applications and Materials Science Involving Alpha Methylcinnamyl Acetate

Research in Flavor and Fragrance Chemistry

The unique chemical structure of alpha-methylcinnamyl acetate (B1210297) has prompted research into its sensory characteristics and behavior within complex formulations. This research is crucial for its effective utilization in the flavor and fragrance industry.

Studies on Olfactory and Gustatory Receptor Interactions and Perception

The perception of flavor and fragrance is a complex process initiated by the interaction of volatile and non-volatile compounds with specialized receptors in the nose and on the tongue. While direct studies on the interaction of alpha-methylcinnamyl acetate with specific olfactory and gustatory receptors are limited in publicly available literature, the principles of structure-activity relationships (SAR) in fragrance chemistry can provide insights. The odor profile of a molecule is determined by its size, shape, and functional groups, which govern its binding to a specific combination of olfactory receptors.

For cinnamyl derivatives, the presence of the phenyl ring, the conjugated double bond, and the ester group are key determinants of their characteristic odor. The introduction of an alpha-methyl group, as in this compound, can significantly influence the molecule's conformation and electronic properties. This, in turn, can alter its binding affinity and selectivity for olfactory receptors, potentially leading to a modified scent profile compared to the parent compound, cinnamyl acetate. Research in this area often involves sensory panel evaluations and computational modeling to predict how structural modifications impact odor perception. The gustatory properties of such compounds are less well-documented, as they are primarily used for their aromatic qualities.

Formulation Science and Stability Research in Flavor and Fragrance Compositions

The stability of fragrance compounds is a critical factor in the development of consumer products. Fragrance molecules can degrade over time due to factors such as oxidation, hydrolysis, and interaction with other ingredients in the formulation or packaging. Research in formulation science aims to understand and mitigate these degradation pathways to ensure product quality and longevity.

For this compound, the ester functional group is susceptible to hydrolysis, particularly in aqueous formulations with non-neutral pH. The presence of the alpha-methyl group may influence the rate of hydrolysis due to steric hindrance, potentially enhancing its stability compared to unsubstituted cinnamyl acetate. Furthermore, the double bond in the cinnamyl moiety can be prone to oxidation, which can lead to off-odors. The stability of this compound would be evaluated in various product bases, such as alcoholic solutions for fine fragrances, emulsions for lotions, and surfactant systems for cleaning products. Stability testing often involves accelerated aging studies at elevated temperatures and exposure to light to predict the long-term behavior of the fragrance molecule in the final product.

Factors influencing the stability of fragrance ingredients like this compound in formulations include:

pH of the medium: Affects the rate of hydrolysis of the ester group.

Presence of oxidizing agents: Can lead to the degradation of the double bond.

Exposure to UV light: Can catalyze degradation reactions.

Interactions with other formulation components: Ingredients like antioxidants can improve stability, while others might promote degradation.

Investigation of Mesogenic Properties of Alpha-Methylcinnamates in Liquid Crystal Research

Liquid crystals are a state of matter that has properties between those of a conventional liquid and those of a solid crystal. The molecules in a liquid crystal can flow like a liquid, but they maintain a degree of orientational order. Materials that exhibit liquid crystalline properties are called mesogenic. Research has been conducted on homologous series of α-methylcinnamates to investigate their mesogenic properties.

One study synthesized a new homologous series of α-methylcinnamates and found that the presence of the α-methyl group on the cinnamoyl linkage has an adverse effect on the thermal stabilities of the mesophases. Despite this, the research successfully produced liquid crystalline compounds that exhibit a smectic A phase at ambient temperatures. In this particular series, the initial six members were non-mesogenic. The n-heptyloxy derivative displayed a monotropic smectic A phase, while the subsequent members of the series showed an enantiotropic smectic A mesophase.

The thermal properties of a homologous series of methoxyethyl trans-4(4′-n-alkoxybenzoyloxy)-α-methylcinnamates are presented in the table below.

| n-Alkyl Group | Transition Temperatures (°C) |

| Heating | |

| Solid to Isotropic | |

| Methyl | 115.0 |

| Ethyl | 102.0 |

| Propyl | 85.0 |

| Butyl | 78.0 |

| Pentyl | 69.0 |

| Hexyl | 62.0 |

| Heptyl | 57.0 |

| Octyl | 54.0 |

| Decyl | 56.0 |

| Dodecyl | 61.0 |

| Tetradecyl | 65.0 |

| Hexadecyl | 69.0 |

Values in parentheses indicate a monotropic transition.

This research demonstrates that while the α-methyl group can destabilize the liquid crystalline phase, appropriate molecular design can still lead to materials with desirable mesogenic properties at room temperature.

Research into this compound as an Intermediate for Functional Materials

While this compound is primarily known for its application in the flavor and fragrance industry, its chemical structure suggests potential as an intermediate in the synthesis of functional materials. The presence of a polymerizable double bond and a modifiable ester group makes it a candidate for the development of new polymers and other advanced materials.

Research into the use of related cinnamyl compounds in materials science provides a basis for the potential applications of this compound. For instance, cinnamic acid and its derivatives are utilized in the synthesis of photoreactive polymers. The double bond in the cinnamate (B1238496) moiety can undergo [2+2] cycloaddition upon exposure to UV light, leading to cross-linking of the polymer chains. This property is exploited in the development of photoresists and other photolithographic materials.

Given this precedent, this compound could potentially be used as a monomer or a functional comonomer in polymerization reactions. The alpha-methyl group could influence the reactivity of the double bond and the properties of the resulting polymer, such as its glass transition temperature and mechanical strength. The ester group also provides a handle for further chemical modification, allowing for the attachment of other functional groups to the polymer backbone.

Potential areas of research for this compound as an intermediate for functional materials include:

Synthesis of specialty polymers: Incorporation into polymer backbones to create materials with tailored thermal, optical, or mechanical properties.

Development of photo-crosslinkable materials: Utilizing the reactivity of the double bond for applications in coatings, adhesives, and photolithography.

Functionalization of surfaces: Grafting of this compound or its derivatives onto surfaces to impart specific properties, such as hydrophobicity or biocompatibility.

While direct research on this compound in materials science is not extensively reported, the known chemistry of related cinnamyl compounds suggests a promising avenue for future investigations into its use as a versatile building block for new functional materials.

Future Research Directions and Interdisciplinary Prospects for Alpha Methylcinnamyl Acetate

Integration of Computational Methods and Machine Learning in Predictive Research

The design and discovery of new fragrance molecules can be significantly accelerated through the use of computational tools. inchem.orgnih.gov Future research on alpha-Methylcinnamyl acetate (B1210297) will likely involve a significant computational component to predict its physicochemical and sensory properties.

Predictive Modeling of Olfactory Properties: Machine learning (ML) algorithms can be trained on large datasets of fragrance molecules to predict the odor profile of new compounds like alpha-Methylcinnamyl acetate. researchgate.net By analyzing the relationships between molecular structure and scent, these models can forecast its potential aroma characteristics, such as floral, spicy, or fruity notes. researchgate.net Computer-Aided Molecular Design (CAMD) frameworks, integrated with ML, can be employed to screen and design novel fragrance molecules with desired sensory and technical properties. inchem.org

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be used to calculate molecular properties such as electron density, molecular orbital energies, and vibrational frequencies. These calculations can provide insights into the molecule's stability, reactivity, and potential interactions with olfactory receptors, helping to explain the impact of the alpha-methyl group on its scent profile.

Table 1: Potential Computational Research Approaches for this compound

| Computational Method | Application for this compound | Predicted Outcome |

| Machine Learning (ML) | Prediction of odor characteristics based on molecular descriptors. | Identification of potential scent profiles (e.g., floral, spicy, balsamic). |

| Quantitative Structure-Activity Relationship (QSAR) | Modeling the relationship between the chemical structure and biological activity. | Prediction of potential biological effects and toxicity. |

| Molecular Docking | Simulating the interaction of this compound with olfactory receptors. | Understanding the molecular basis of its odor perception. |

| Density Functional Theory (DFT) | Calculation of electronic structure and molecular properties. | Insights into reactivity, stability, and spectroscopic properties. |

Exploration of Undiscovered Reactivity Profiles and Novel Transformations

The presence of the alpha-methyl group, the ester functionality, and the phenyl ring in this compound suggests a rich and varied reactivity profile that is yet to be fully explored.

Influence of the Alpha-Methyl Group: The methyl group at the alpha-position can influence the reactivity of the adjacent double bond and ester group through steric and electronic effects. Future research should investigate how this substitution affects classical reactions of cinnamyl derivatives, such as additions, oxidations, and reductions. This could lead to the discovery of novel reaction pathways and the synthesis of new derivatives with unique properties.

Catalytic Transformations: The development of novel catalytic systems for the transformation of this compound is a promising area of research. This could include metal-catalyzed cross-coupling reactions to introduce new functional groups on the phenyl ring or enzymatic transformations for selective modifications of the molecule.

Identification of Uncharted Biological Activities and Molecular Targets (mechanistic studies)

While cinnamyl derivatives are known to possess a range of biological activities, the specific effects of this compound remain largely uninvestigated. ashdin.comashdin.com

Screening for Bioactivities: A systematic screening of this compound for various biological activities, such as antimicrobial, anti-inflammatory, and antioxidant properties, is warranted. Cinnamyl acetate itself has been noted to have antibacterial and antifungal activities. wikipedia.org The introduction of the alpha-methyl group could modulate this activity, potentially leading to the discovery of new therapeutic applications.

Mechanistic Studies: Should any significant biological activity be identified, subsequent mechanistic studies will be crucial to understand how this compound interacts with biological systems at the molecular level. This would involve identifying its specific molecular targets, such as enzymes or receptors, and elucidating the signaling pathways it modulates. For instance, related cinnamyl compounds have been investigated for their effects on various cellular processes.

Development of Sustainable Synthesis and Degradation Cycles

In line with the growing emphasis on green chemistry, the development of sustainable methods for the synthesis and degradation of this compound is a critical area of future research.

Biocatalytic Synthesis: Enzymatic synthesis offers a green alternative to traditional chemical methods for ester production. wikipedia.orgnih.gov Research into the use of lipases and esterases for the synthesis of this compound could lead to more environmentally friendly and efficient production processes. nih.govresearchgate.net These biocatalysts can operate under mild conditions and often exhibit high selectivity, reducing the formation of byproducts. cmu.ac.th

Biodegradation Pathways: Understanding the environmental fate of this compound is essential. Cinnamyl derivatives with alpha-methyl substituents are known to be extensively metabolized in vivo through beta-oxidation and cleavage. inchem.org Future research should focus on elucidating the specific microbial degradation pathways of this compound in various environmental compartments, such as soil and water. This knowledge is vital for assessing its environmental impact and developing strategies for its bioremediation if necessary.

Table 2: Comparison of Synthesis and Degradation Approaches

| Approach | Description | Potential Advantages for this compound |

| Synthesis | ||

| Chemical Synthesis | Traditional esterification using acid or base catalysts. | Well-established, high yields. |

| Biocatalytic Synthesis | Use of enzymes (e.g., lipases) to catalyze esterification. | Milder reaction conditions, higher selectivity, reduced waste, "natural" label. wikipedia.orgnih.gov |

| Degradation | ||

| Chemical Degradation | Hydrolysis under acidic or basic conditions. | Predictable and relatively fast. |

| Biodegradation | Microbial breakdown in the environment. | Environmentally friendly, potential for complete mineralization. |

Synergistic Research Opportunities across Chemical, Biological, and Materials Sciences

The unique structure of this compound makes it a versatile platform for interdisciplinary research, bridging the gap between chemistry, biology, and materials science.

Flavor and Fragrance Chemistry: Collaboration between synthetic chemists and sensory scientists is crucial for understanding the structure-odor relationships of this compound and its derivatives. google.com This synergy can guide the rational design of new fragrance molecules with tailored sensory properties.

Materials Science Applications: The potential for this compound to be used as a monomer or a functional additive in polymers is an exciting avenue for future exploration. Its aromatic ring and reactive double bond could be exploited to create novel polymers with specific optical, thermal, or mechanical properties. The fragrance properties of the molecule could also be incorporated into materials for controlled-release applications.

Biotechnology and Metabolic Engineering: Advances in biotechnology could enable the de novo biosynthesis of this compound in microbial systems. femaflavor.org This would involve engineering metabolic pathways in microorganisms to produce the target molecule from simple sugars, offering a potentially sustainable and cost-effective production route.

Q & A

Q. What are the established synthetic routes for α-methylcinnamyl acetate, and how can reaction efficiency be optimized?